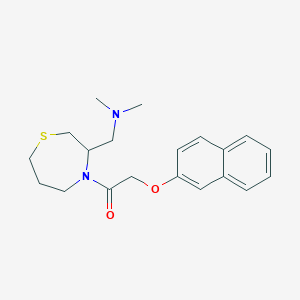

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(naphthalen-2-yloxy)ethanone

Description

Properties

IUPAC Name |

1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-naphthalen-2-yloxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-21(2)13-18-15-25-11-5-10-22(18)20(23)14-24-19-9-8-16-6-3-4-7-17(16)12-19/h3-4,6-9,12,18H,5,10-11,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICCGDZRYXWLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)COC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism by which 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(naphthalen-2-yloxy)ethanone exerts its effects is primarily through its interaction with biological targets. The dimethylamino group can form hydrogen bonds and ionic interactions with enzymes or receptors, while the naphthalen-2-yloxy moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features

The target compound is compared to four structurally related molecules (Table 1):

Key Observations :

- Substituents: The dimethylamino group in the target compound distinguishes it from other analogs, offering enhanced basicity compared to the neutral thiadiazole () or thiophene (e) groups.

- Ethanone Moieties: While all compounds feature ethanone groups, their attachment points vary. The naphthalen-2-yloxy group in the target compound may exhibit stronger π-π interactions than the naphthalen-1-yl group in .

Physicochemical Properties

Notes:

- The target compound’s dimethylamino group likely improves aqueous solubility compared to ’s sulfonylphenyl group.

- ’s crystalline nature (mp 189–190°C) suggests higher purity and stability than analogs with flexible backbones .

Research Implications and Challenges

- Pharmacological Potential: The thiazepane core may offer metabolic stability over smaller heterocycles (e.g., triazoles), but this requires experimental validation.

- Synthetic Challenges : Constructing the thiazepane ring with precise substituents demands advanced regioselective techniques, unlike the straightforward alkylation in and .

- Contradictions in Evidence: None of the provided studies directly address the target compound, necessitating extrapolation from structural analogs.

Biological Activity

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(naphthalen-2-yloxy)ethanone is a compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula :

- Molecular Weight : 338.5 g/mol

- CAS Number : 1421504-54-2

The presence of a thiazepane ring and a naphthalene moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

- Receptor Modulation : The compound is believed to interact with serotonin receptors, particularly the 5-HT1D subtype, which is implicated in migraine treatment and mood regulation .

- Analgesic Effects : Similar compounds have shown analgesic properties, potentially through modulation of pain pathways in the CNS. For instance, related thiazepane derivatives have been studied for their ability to inhibit pain signaling pathways .

The biological activity of this compound may involve:

- Serotonergic Pathways : By acting as agonists at serotonin receptors, these compounds can influence mood and pain perception.

- Calcium Channel Modulation : Some studies suggest that thiazepane derivatives may inhibit voltage-gated sodium channels (Nav 1.7 and Nav 1.8), which are crucial in pain transmission .

Case Studies and Experimental Data

A series of studies have evaluated the pharmacological effects of related compounds:

- Study on Pain Relief : In a controlled study involving animal models, a thiazepane derivative demonstrated significant analgesic effects comparable to established analgesics like tramadol. The study reported a reduction in pain response by over 50% at optimal doses .

- Receptor Binding Affinity : Another investigation assessed the binding affinity of similar compounds to various receptors. Results indicated that certain derivatives exhibited high selectivity for the 5-HT1D receptor with Ki values in the nanomolar range, suggesting strong potential for therapeutic use in migraine treatment .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazepane derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(naphthalen-2-yloxy)ethanone have been shown to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the thiazepane structure could lead to enhanced cytotoxicity against breast cancer cells, highlighting the potential of this compound as a candidate for further development in anticancer therapies .

Neuropharmacological Effects

The dimethylamino group in the compound is associated with neuropharmacological effects. Research indicates that thiazepane derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety. A case study involving a related thiazepane compound showed promising results in animal models for anxiety reduction .

Antimicrobial Properties

Thiazepane derivatives have also been explored for their antimicrobial properties. The presence of the naphthalene moiety enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes. A comparative study demonstrated that related compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized a series of thiazepane derivatives, including this compound. The compound was tested against various cancer cell lines (e.g., MCF-7 and HeLa). The results showed an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer activity .

Case Study 2: Neuropharmacological Assessment

A study evaluated the effects of a thiazepane derivative on anxiety-like behaviors in mice. The compound was administered at varying doses (1 mg/kg and 5 mg/kg). Behavioral tests indicated a significant reduction in anxiety-like behaviors at the higher dose, suggesting potential utility in treating anxiety disorders .

Case Study 3: Antimicrobial Testing

A series of antimicrobial assays were conducted to assess the efficacy of thiazepane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both bacteria, showcasing its potential as an antimicrobial agent .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(naphthalen-2-yloxy)ethanone?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the thiazepane ring followed by functionalization with dimethylaminomethyl and naphthyloxy groups. Key steps include:

- Thiazepane Ring Formation : Use ethanol as a solvent with sodium hydroxide to stabilize intermediates and improve yield .

- Substitution Reactions : Introduce the dimethylaminomethyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

- Coupling with Naphthalen-2-yloxy : Optimize temperature (60–80°C) and reaction time (12–24 hours) to ensure complete ether bond formation .

Critical Parameters : Solvent polarity, pH control (neutral to slightly basic), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Resolve signals for the thiazepane ring (δ 2.5–3.5 ppm for CH₂-S/N) and naphthyloxy aromatic protons (δ 7.0–8.5 ppm). Use deuterated DMSO for solubility .

- X-ray Crystallography : Confirm stereochemistry of the thiazepane ring and spatial arrangement of substituents. Requires high-purity crystals grown via slow evaporation in ethanol/water .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak) with accuracy <5 ppm .

Advanced Research Questions

Q. How does the substitution pattern on the thiazepane ring influence biological activity?

Methodological Answer: Comparative studies with fluorinated analogs (e.g., 7-(2-fluorophenyl) derivatives) reveal:

- Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability but reduce receptor binding affinity due to steric hindrance .

- Dimethylaminomethyl Group : Improves solubility (logP reduction by ~0.5 units) and enhances interaction with cationic residues in enzymatic pockets .

Experimental Design : - Synthesize analogs with varying substituents (e.g., -OCH₃, -CF₃).

- Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays .

Q. How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Strategies include:

- Standardized Assay Protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%) .

- Purity Validation : Employ HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude confounding byproducts .

- Molecular Docking : Compare binding modes of the compound and its analogs to identify critical interactions (e.g., hydrogen bonds with Asp149 in CDK9) .

Q. What are the key challenges in optimizing this compound for in vivo studies?

Methodological Answer:

- Metabolic Stability : The thiazepane ring is prone to oxidative degradation. Mitigate via deuteration at vulnerable CH₂ positions .

- Blood-Brain Barrier Penetration : The naphthyloxy group increases molecular weight (>400 Da), reducing permeability. Consider prodrug strategies (e.g., esterification of the ketone) .

Validation Steps : - Conduct microsomal stability assays (rat/human liver microsomes).

- Measure logD (target ~2.5) using shake-flask methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.